Cycloartane

説明

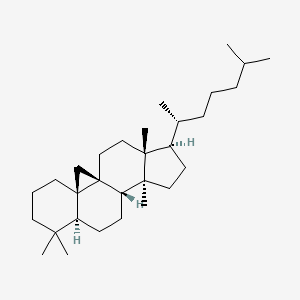

Structure

3D Structure

特性

IUPAC Name |

(1S,3R,8S,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52/c1-21(2)10-8-11-22(3)23-14-17-28(7)25-13-12-24-26(4,5)15-9-16-29(24)20-30(25,29)19-18-27(23,28)6/h21-25H,8-20H2,1-7H3/t22-,23-,24+,25+,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLYZLYLUUIFGZ-JRUDBKCSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCCC5(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCCC5(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10965378 | |

| Record name | 9,19-Cyclolanostane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10965378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-64-8 | |

| Record name | Cycloartane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloartane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,19-Cyclolanostane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10965378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOARTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ8JF2M6U6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the basic structure of cycloartane triterpenoids?

An In-depth Technical Guide on the Core Structure of Cycloartane Triterpenoids

Introduction

This compound triterpenoids represent a significant class of natural products characterized by a unique and complex chemical architecture.[1] They are tetracyclic triterpenoids widely distributed throughout the plant kingdom and are precursors to the synthesis of nearly all plant steroids.[2][3][4] The defining feature of this class is a cyclopropane (B1198618) ring incorporated into a lanostane-type skeleton, which imparts distinct stereochemical and conformational properties.[5] This guide provides a detailed overview of the basic structure of this compound triterpenoids, their stereochemistry, and the common methodologies employed for their isolation and structural elucidation, tailored for researchers in natural product chemistry and drug development.

The this compound Core Structure

The fundamental framework of this compound triterpenoids is the this compound skeleton, a 30-carbon structure that is an isomer of lanostane (B1242432).[6] These compounds are formally known as 4,4,14-trimethyl-9,19-cyclo-5α,9β-cholestane.[3]

Tetracyclic System and the Defining Cyclopropane Ring

The core of a this compound is a fused four-ring system (A, B, C, and D rings) akin to other steroids and triterpenoids. However, its most distinctive feature is a methylene (B1212753) bridge between carbon 9 (C-9) and C-19, forming a cyclopropane ring.[5] This C-9/C-19 linkage results in a bent or folded conformation of the molecule, distinguishing it from the flatter profile of its biogenetic precursor, lanostane.

The parent compound, this compound, has the molecular formula C30H52.[5][7] Its structure is systematically named (1S,3R,8S,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylheptan-2-yl]pentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecane.[5]

Numbering System and Key Substituents

The carbon atoms in the this compound skeleton are numbered according to standard triterpenoid (B12794562) conventions. This systematic numbering is crucial for the unambiguous identification of substituent positions and for discussing spectral data.

Stereochemistry

The rigid, polycyclic nature of the this compound skeleton results in a well-defined three-dimensional structure with multiple stereocenters. The absolute stereochemistry is typically consistent across naturally derived compounds.[8] Key stereochemical features include:

-

Ring Junctions: The junctions between rings A/B, B/C, and C/D have a specific trans-trans-trans configuration in the underlying lanostane framework, which is largely preserved.

-

9β,19-cyclo Feature: The cyclopropane ring is formed on the β-face of the molecule (projecting "upwards").

-

Side Chain: The stereocenter at C-20 typically possesses an R configuration.

Structural Data Summary

While precise bond lengths and angles vary with substitution and crystal packing forces, the core geometry is highly conserved. The following table summarizes the key structural characteristics of the this compound nucleus.

| Feature | Description | Reference(s) |

| Molecular Formula | C30H52 (Parent hydrocarbon) | [3][5] |

| Molar Mass | 412.74 g·mol−1 | [3] |

| Core Skeleton | Tetracyclic triterpenoid | [9] |

| Defining Feature | C-9/C-19 methylene bridge forming a cyclopropane ring | [5] |

| Synonyms | 9,19-Cyclolanostane; 4,4,14-trimethyl-9,19-cyclo-5α,9β-cholestane | [3][5] |

| Stereocenters | 8 defined stereocenters in the parent structure | [7] |

| Natural Modifications | Often found oxygenated (e.g., hydroxyls, ketones) or as glycosides | [10][11] |

Biosynthetic Relationship to Lanostane

This compound triterpenoids are biosynthesized from squalene. The key step involves the cyclization of (3S)-2,3-oxidosqualene to form the protosteryl cation. A series of 1,2-hydride and methyl shifts leads to the lanosteryl cation. In plants and algae, this cation is then quenched by the formation of the C-9/C-19 cyclopropane ring to yield cycloartenol, the precursor to most plant steroids. This contrasts with the pathway in animals and fungi, where the lanosteryl cation is deprotonated to form lanosterol.

Experimental Protocols for Structural Elucidation

The determination of a this compound triterpenoid's structure follows a standardized workflow common in natural product chemistry, beginning with extraction and culminating in detailed spectroscopic analysis.

General Experimental Workflow

-

Extraction and Isolation:

-

Extraction: The plant material (e.g., rhizomes, leaves, resin) is typically dried, powdered, and extracted with organic solvents of increasing polarity, such as hexane, ethyl acetate, and methanol.[12][13]

-

Fractionation: The crude extract is subjected to preliminary separation using techniques like silica (B1680970) gel column chromatography.[12]

-

Purification: Individual compounds are isolated from the fractions using repeated column chromatography (e.g., Sephadex LH-20, reverse-phase C18) and often finalized with High-Performance Liquid Chromatography (HPLC).[12][14]

-

-

Structure Determination:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula.[8]

-

Nuclear Magnetic Resonance (NMR): A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the carbon skeleton, proton connectivity, and relative stereochemistry.[8][15] The characteristic upfield signals of the C-19 cyclopropyl (B3062369) methylene protons (typically δH 0.2-0.6 ppm) in the ¹H NMR spectrum are a hallmark of this class.[10][16]

-

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous determination of the complete structure and absolute stereochemistry.[15][17]

-

Infrared (IR) Spectroscopy: Used to identify key functional groups such as hydroxyls (-OH), carbonyls (C=O), and double bonds (C=C).[8][10]

-

Conclusion

The basic structure of this compound triterpenoids is a tetracyclic system defined by a characteristic 9β,19-cyclo modification of the lanostane framework. This feature imparts a unique three-dimensional shape that is fundamental to their biological activities. Understanding this core architecture, its stereochemical nuances, and the modern analytical workflows used for its identification is essential for researchers aiming to isolate, characterize, and develop these compounds for potential therapeutic applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Research progress of this compound triterpenoids and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C30H52 | CID 160497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Lanostane - Wikipedia [en.wikipedia.org]

- 7. GSRS [precision.fda.gov]

- 8. Lanostane- and this compound-type triterpenoids from Abies balsamea oleoresin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive review of plant-derived triterpenoid types, structures and cytotoxicity: an update from 2015 to 2024 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. scispace.com [scispace.com]

- 11. This compound triterpenoids from the aerial parts of Cimicifuga foetida Linnaeus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound- and Lanostane-Type Triterpenoids from the Resin of Parthenium argentatum AZ-2, a Byproduct of Guayule Rubber Production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. pubs.acs.org [pubs.acs.org]

- 15. This compound-type triterpenoids and sesquiterpenoids from the resinous exudates of Commiphora opobalsamum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

The Genesis of Cycloartanes: A Technical Guide to Their Discovery and History in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloartane-type triterpenoids, a significant class of phytosterols, represent a pivotal discovery in the field of natural product chemistry. Characterized by a distinctive cyclopropane (B1198618) ring within their tetracyclic structure, these compounds are the inaugural cyclic precursors in the biosynthesis of sterols in plants, setting them apart from their fungal and animal counterparts which primarily utilize lanosterol (B1674476). This technical guide provides an in-depth exploration of the discovery, history, and foundational experimental methodologies associated with this compound compounds in the plant kingdom.

A Historical Timeline of Discovery

The journey to understanding this compound triterpenoids has been a multi-decade endeavor, marked by key discoveries in isolation, structure elucidation, and biosynthesis.

-

Early 20th Century: The foundational work on triterpenoids began, with initial isolations of various complex cyclic compounds from plant resins and waxes. However, the specific this compound skeleton was not yet identified.

-

Mid-20th Century: The fundamental structure of many triterpenoids was being unraveled. The discovery of lanosterol as a key intermediate in cholesterol biosynthesis in animals provided a crucial framework for understanding sterol synthesis.

-

1950s-1960s: The concept of a distinct biosynthetic pathway for plant sterols began to emerge. While lanosterol was identified in some plant extracts, its role as the primary precursor was questioned.[1]

-

Late 1960s: A pivotal moment in phytochemistry was the formal synthesis of cycloartenol (B190886) , notably by the research group of D.H.R. Barton and J.F. McGhie in 1968.[2][3] This work was instrumental in confirming its unique structure and solidifying its importance. Investigations around this time provided evidence for the presence of cycloartenol and 24-methylenecycloartanol (B74860) in various plant sources, including false kola nuts (Garcinia kola).[4]

-

1970s: The "cycloartenol-based" pathway for phytosterol biosynthesis was firmly established, demonstrating that cycloartenol, not lanosterol, is the first cyclic precursor in photosynthetic organisms.[1][5][6]

-

1990s to Present: The advent of advanced analytical techniques, particularly high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, has led to the discovery of a vast and growing number of diverse this compound triterpenoids from a wide array of plant species.[7][8][9] Functional characterization of the enzymes involved, such as cycloartenol synthase, has further illuminated the biosynthetic pathway.[10][11]

Biosynthesis of this compound Compounds in Plants

The biosynthesis of this compound triterpenoids is a complex enzymatic process that begins with the cyclization of (S)-2,3-oxidosqualene. This pathway is distinct from the lanosterol-based pathway found in animals and fungi.

Quantitative Distribution of this compound Compounds

This compound triterpenoids are widely distributed in the plant kingdom, with significant concentrations found in families such as Leguminosae (e.g., Astragalus), Ranunculaceae (e.g., Cimicifuga), and Meliaceae. The concentration and composition of these compounds can vary significantly depending on the plant species, tissue type, and environmental conditions.

Table 1: Concentration of Major Astragalosides in Astragalus Species

| Compound | Plant Species | Plant Part | Concentration (mg/g dry weight) | Analytical Method | Reference |

| Astragaloside I | Astragalus thracicus | In vitro roots | 1.50 | UHPLC-HRESI-MS | [12] |

| Astragaloside II | Astragalus thracicus | In vitro roots | 1.01 | UHPLC-HRESI-MS | [12] |

| Astragaloside IV | Astragalus thracicus | In vitro roots | 0.91 | UHPLC-HRESI-MS | [12] |

| Astragaloside I | Astragalus membranaceus | Roots | 0.23 | UHPLC-HRESI-MS | [12] |

| Astragaloside II | Astragalus membranaceus | Roots | 0.18 | UHPLC-HRESI-MS | [12] |

| Astragaloside IV | Astragalus membranaceus | Roots | 0.05 | UHPLC-HRESI-MS | [12] |

| Astragaloside IV | Astragalus membranaceus | Roots | 2.621 ± 0.019 | UPLC-MS/MS | [13] |

Table 2: Cytotoxicity of this compound Triterpenes from Actaea asiatica

| Compound | HT-29 IC₅₀ (µM) | McF-7 IC₅₀ (µM) | Reference |

| Actatica A | 15.3 ± 1.2 | 18.2 ± 1.5 | [14] |

| Actatica B | 25.1 ± 1.8 | 26.4 ± 2.1 | [14] |

| Actatica C | 22.4 ± 1.5 | 24.3 ± 1.9 | [14] |

| Actatica D | 12.8 ± 1.1 | 15.6 ± 1.3 | [14] |

| Actatica E | 9.2 ± 0.8 | 11.4 ± 1.0 | [14] |

| Actatica F | 14.7 ± 1.3 | 16.9 ± 1.4 | [14] |

| Actatica G | 10.5 ± 0.9 | 12.8 ± 1.1 | [14] |

Experimental Protocols

The isolation and characterization of this compound triterpenoids involve a series of meticulous experimental procedures. The following protocols are generalized from common practices in the field.

Extraction and Isolation Workflow

Detailed Protocol for Extraction and Preliminary Fractionation

-

Plant Material Preparation: Collect and air-dry the desired plant material (e.g., roots, leaves, stems). Grind the dried material into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: Macerate the powdered plant material with a suitable organic solvent (e.g., methanol, ethanol, or a mixture of dichloromethane (B109758) and methanol) at room temperature for an extended period (24-72 hours), often with occasional agitation. Repeat the extraction process multiple times to ensure exhaustive extraction.

-

Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Solvent Partitioning (Optional): Suspend the crude extract in water and sequentially partition with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.

-

Column Chromatography: Subject the crude extract or a partitioned fraction to column chromatography over silica (B1680970) gel. Elute with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).

-

Fraction Monitoring: Collect fractions and monitor their composition by thin-layer chromatography (TLC), visualizing the spots under UV light or by staining with a suitable reagent (e.g., ceric sulfate (B86663) spray followed by heating).

-

Pooling of Fractions: Combine fractions with similar TLC profiles for further purification.

Protocol for HPLC Purification

-

Sample Preparation: Dissolve the partially purified fraction in a suitable solvent (e.g., methanol) and filter through a 0.45 µm syringe filter to remove any particulate matter.

-

HPLC System and Column: Utilize a preparative or semi-preparative high-performance liquid chromatography (HPLC) system equipped with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD). A reversed-phase C18 column is commonly used for the separation of triterpenoid (B12794562) glycosides.

-

Mobile Phase and Gradient: A typical mobile phase consists of a mixture of water (often with a small amount of acid, e.g., 0.1% formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution program, where the proportion of the organic solvent is gradually increased, is usually employed to achieve optimal separation.

-

Injection and Fraction Collection: Inject the sample onto the column and collect the eluting peaks as separate fractions using a fraction collector.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC. Pool the pure fractions containing the target this compound compound and evaporate the solvent.

Protocol for Structural Elucidation by NMR and MS

-

NMR Sample Preparation: Dissolve a small amount (typically 1-5 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, pyridine-d₅) in a 5 mm NMR tube.

-

1D NMR Spectroscopy:

-

¹H NMR: Acquire a proton NMR spectrum to obtain information about the number and types of protons, their chemical environments, and their scalar couplings.

-

¹³C NMR and DEPT: Acquire a carbon-13 NMR spectrum, along with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90, DEPT-135), to determine the number of carbon atoms and to differentiate between CH₃, CH₂, CH, and quaternary carbons.[15]

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identify proton-proton scalar coupling networks, which helps to establish spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlate protons directly to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and establishing the overall carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identify protons that are close in space, providing information about the stereochemistry and conformation of the molecule.[15]

-

-

Mass Spectrometry:

-

HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry): Obtain the accurate mass of the molecular ion to determine the elemental composition and molecular formula of the compound.

-

MS/MS (Tandem Mass Spectrometry): Fragment the molecular ion to obtain structural information about different parts of the molecule, particularly the sugar moieties in glycosides.

-

Conclusion

The discovery and ongoing research into this compound triterpenoids have significantly advanced our understanding of plant biochemistry and have opened new avenues for drug discovery and development. From their initial, challenging isolation to their now routine characterization by sophisticated analytical techniques, the history of cycloartanes is a testament to the progress in natural product chemistry. The detailed methodologies provided in this guide serve as a foundational resource for researchers aiming to explore the rich diversity and therapeutic potential of these fascinating plant-derived compounds.

References

- 1. Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthesis of cycloartenol - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 3. Photochemical transformations. Part XXV. The synthesis of cycloartenol - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. The isolation of cycloartenol and 24-methylenecycloartanol from false kola nuts (Garcinia kola Heckel) - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. Sterol biosynthesis via cycloartenol and other biochemical features related to photosynthetic phyla in the amoeba Naegleria lovaniensis and Naegleria gruberi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cycloartenol-derived sterol biosynthesis in the Peronosporales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Research progress of this compound triterpenoids and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thirteen novel this compound-type triterpenes from Combretum quadrangulare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound triterpenoids from Guarea macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Two Cycloartenol Synthases for Phytosterol Biosynthesis in Polygala tenuifolia Willd - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation of an Arabidopsis thaliana gene encoding cycloartenol synthase by functional expression in a yeast mutant lacking lanosterol synthase by the use of a chromatographic screen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GitHub - pydot/pydot: Python interface to Graphviz's Dot language [github.com]

- 13. mdpi.com [mdpi.com]

- 14. Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Cycloartane Triterpenoids: A Comprehensive Technical Guide to Their Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of cycloartane triterpenoids, a significant class of natural products with diverse biological activities. This document details their primary natural sources, distribution across the plant kingdom, and methodologies for their isolation and characterization, with a focus on providing actionable information for research and development.

Natural Sources and Distribution of this compound Triterpenoids

This compound triterpenoids are a class of tetracyclic triterpenoids characterized by a cyclopropane (B1198618) ring at C-9/C-19. These compounds are widely distributed throughout the plant kingdom, with particular prevalence in certain families and genera.

This compound triterpenoids are found in a variety of plant families, including Leguminosae, Ranunculaceae, and Schisandraceae.[1][2] Key genera known to be rich sources of these compounds include Astragalus (Leguminosae), Cimicifuga (Ranunculaceae), and Thalictrum (Ranunculaceae).[1][2] The plant family Schisandraceae, which includes the genera Schisandra and Kadsura, is also a notable source of structurally diverse this compound triterpenoids.[3]

Beyond these families, this compound triterpenoids have been isolated from various other plant species. For instance, new this compound triterpenoids have been discovered in the bark of Dysoxylum malabaricum.[4] The rhizomes of Curculigo orchioides have also been found to contain these compounds.[5][6] Additionally, researchers have isolated this compound-type triterpenoids from the whole plants of Macrosolen bidoupensis and the leaves and stems of Passiflora edulis.[7][8] The resin of Parthenium argentatum (guayule) is another source of these compounds.[9]

The following table summarizes the distribution of this compound triterpenoids across various plant species, the specific plant parts they are isolated from, and the identified compounds.

| Plant Family | Genus | Species | Plant Part | Isolated this compound Triterpenoids/Derivatives |

| Leguminosae | Astragalus | Multiple species | Not specified | Various this compound triterpenoids |

| Ranunculaceae | Cimicifuga | Cimicifuga foetida | Rhizomes, Aerial parts | Two new this compound triterpenoids, eight new this compound glycosides, and known analogues.[10][11] |

| Ranunculaceae | Thalictrum | Multiple species | Not specified | Various this compound triterpenoids |

| Schisandraceae | Kadsura | Kadsura ananosma | Stems | Five 3,4-seco-cycloartane triterpenoids (ananosins A-E).[12] |

| Meliaceae | Guarea | Guarea macrophylla | Leaves | Nine this compound triterpenoids, including 22,25-dihydroxy-cycloart-23E-en-3-one and 24-methylenethis compound-3β,22-diol.[13] |

| Amaryllidaceae | Curculigo | Curculigo orchioides | Rhizomes | Six this compound-type triterpenoids.[5] |

| Meliaceae | Dysoxylum | Dysoxylum malabaricum | Bark | New this compound triterpenoids.[4] |

| Asteraceae | Parthenium | Parthenium argentatum | Resin | Twelve new and ten known this compound- and lanostane-type triterpenoids.[9] |

| Loranthaceae | Macrosolen | Macrosolen bidoupensis | Whole plants | One new this compound-type triterpenoid (B12794562) (macrobidoupoic acid A) and three known ones.[7] |

| Passifloraceae | Passiflora | Passiflora edulis | Leaves and stems | Four this compound triterpenes (cyclopassifloic acids A-D) and six related saponins (B1172615).[8] |

| Fabaceae | Cassia | Cassia occidentalis | Whole plants | Two new this compound triterpenoids (cycloccidentalic acids A and B) and five new related saponins.[14] |

Experimental Protocols for Isolation and Characterization

The isolation and structural elucidation of this compound triterpenoids involve a series of chromatographic and spectroscopic techniques. Below are detailed methodologies based on cited literature.

General Extraction and Fractionation Protocol

A common workflow for the extraction and fractionation of this compound triterpenoids from plant material is outlined below. This process typically begins with solvent extraction, followed by partitioning and chromatographic separation.

Detailed Methodologies

2.2.1. Extraction from Curculigo orchioides Rhizomes

The dried rhizomes of Curculigo orchioides are subjected to extraction with dichloromethane (B109758) (CH2Cl2) to yield a soluble fraction that is then further analyzed.[5]

2.2.2. Bioassay-Guided Fractionation from Dysoxylum malabaricum

A cytotoxic dichloromethane-methanol extract from the bark of Dysoxylum malabaricum undergoes bioassay-guided fractionation using high-performance liquid chromatography (HPLC).[4] An LCMS-DNP-based dereplication approach is employed to target new compounds.[4]

2.2.3. Isolation from Parthenium argentatum Resin

The resin from Parthenium argentatum is first fractionated by solvent-solvent partitioning with 80% aqueous methanol (B129727) and hexanes. The aqueous methanol fraction is then diluted to 50% and extracted with chloroform. The resulting hexanes fraction is further purified by gel-permeation chromatography on a Sephadex LH-20 column.[9] Subfractions are then subjected to further separation using reversed-phase C18 (RP-C18) silica gel column chromatography and HPLC to yield pure compounds.[9]

Structural Characterization

The structures of isolated this compound triterpenoids are elucidated using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are crucial for determining the carbon skeleton and the relative stereochemistry of the molecules.[13]

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the molecular formula of the compounds.[4]

-

Single-Crystal X-ray Diffraction: When suitable crystals can be obtained, X-ray crystallography provides unambiguous determination of the absolute configuration of the molecule.[5]

-

Electronic Circular Dichroism (ECD): ECD calculations are used to ascertain the absolute configurations of the isolated compounds.[4]

Biological Activities and Signaling Pathways

This compound triterpenoids exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, and anti-HIV effects.[1][2][14]

Anti-inflammatory Activity

Certain this compound triterpenoids isolated from Curculigo orchioides have shown significant inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 cells.[5] This suggests a potential role in modulating inflammatory pathways. The α,β-unsaturated carbonyl moiety on the A-ring of these compounds appears to be important for this activity.[5]

The following diagram illustrates a simplified potential signaling pathway for the anti-inflammatory action of these this compound triterpenoids.

Cytotoxic Activity

Many this compound triterpenoids have demonstrated cytotoxic potential against various cancer cell lines. For example, compounds isolated from Dysoxylum malabaricum exhibited remarkable cytotoxicity against the T-47D breast cancer cell line, inducing apoptotic cell death.[4] this compound glycosides from Curculigo orchioides have shown cytotoxic activity against HL-60 human promyelocytic leukemia cells.[5] Furthermore, known this compound glycosides from Cimicifuga foetida displayed cytotoxicity against the hepatocellular carcinoma SMMC-7721 cell line.[10]

Anti-HIV Activity

This compound triterpenoids and their saponin (B1150181) derivatives from Cassia occidentalis have shown modest anti-HIV-1 activities.[14]

Conclusion

This compound triterpenoids represent a vast and structurally diverse group of natural products with significant therapeutic potential. Their widespread distribution in the plant kingdom offers a rich resource for the discovery of new bioactive compounds. The methodologies outlined in this guide provide a framework for the systematic extraction, isolation, and characterization of these molecules. Further research into their mechanisms of action and structure-activity relationships is crucial for the development of novel pharmaceuticals.

References

- 1. [Review of bioactivities of natural this compound triterpenoids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. Isolation of cytotoxic this compound triterpenoids from Dysoxylum malabaricum - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Molecular Networking-Guided Isolation of this compound-type Triterpenoids from Curculigo orchioides and Their Inhibitory Effect on Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound-type triterpenoids from the whole plants of Macrosolen bidoupensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Four this compound triterpenoids and six related saponins from Passiflora edulis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound triterpenoids from the aerial parts of Cimicifuga foetida Linnaeus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Unusual this compound triterpenoids from Kadsura ananosma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound triterpenoids from Guarea macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound triterpenoids from Cassia occidentalis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Immunity: A Technical Guide to the Cycloartane Biosynthesis Pathway in Medicinal Herbs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloartane-type triterpenoids, a prominent class of phytochemicals, are widely distributed throughout the plant kingdom and are particularly abundant in a variety of medicinal herbs. These compounds form the chemical backbone of many traditional remedies and are the subject of intense modern pharmacological research due to their diverse bioactivities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. The intricate biosynthetic pathway that gives rise to this structural diversity is a testament to the sophisticated metabolic machinery of plants. This technical guide provides an in-depth exploration of the core this compound biosynthesis pathway, detailing the key enzymatic steps from the cyclization of 2,3-oxidosqualene (B107256) to the subsequent oxidative and glycosidic modifications that generate the vast array of bioactive molecules. We present a compilation of quantitative data on the abundance of these compounds in select medicinal herbs, detailed experimental protocols for pathway elucidation, and visualizations of the key pathways and experimental workflows to serve as a comprehensive resource for researchers in the fields of natural product chemistry, metabolic engineering, and drug discovery.

The Core Biosynthetic Pathway: From Acyclic Precursor to Cyclic Scaffold

The biosynthesis of this compound triterpenoids begins with the cyclization of the linear C30 precursor, 2,3-oxidosqualene. This crucial step is catalyzed by the enzyme cycloartenol (B190886) synthase (CAS) , which distinguishes this pathway from the biosynthesis of other triterpenoids like lanosterol (B1674476) in fungi and animals.[1]

The formation of the this compound skeleton is the first committed step and a pivotal branch point in the synthesis of a vast array of bioactive compounds.[2] Following the creation of the initial cycloartenol scaffold, a series of "tailoring" reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs) , are responsible for the immense structural diversity of this compound saponins (B1172615) found in nature.[1][2] These modifications, including hydroxylation, oxidation, and the attachment of sugar moieties, are critical for the pharmacological properties of the final molecules.

A notable example of this pathway's elucidation is in Astragalus membranaceus, a cornerstone of traditional Chinese medicine. The biosynthesis of its major active constituents, astragalosides, involves a sequence of selective hydroxylation, epoxidation, and glycosylation reactions mediated by three CYP450s, one 2-oxoglutarate-dependent dioxygenase, and two glycosyltransferases.[1] The complete pathway for the biosynthesis of astragaloside (B48827) IV from cycloastragenol (B1669396), for instance, involves a four-step process of C-3 oxidation, 6-O-glucosylation, C-3 reduction, and 3-O-xylosylation.[3]

Quantitative Analysis of this compound Triterpenoids in Medicinal Herbs

The concentration of this compound-type triterpenoids can vary significantly between different plant species, tissues, and even developmental stages. This quantitative data is crucial for the quality control of herbal medicines and for understanding the metabolic capacity of these plants. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or evaporative light scattering detection (ELSD) are commonly employed for the accurate quantification of these compounds.[3][4]

Table 1: Quantitative Data of this compound Triterpenoids in Astragalus Species

| Compound | Plant Species | Plant Part | Concentration Range | Analytical Method | Reference |

| Astragaloside I | Astragalus membranaceus | Root | 0.1 - 0.5 mg/g | HPLC-ELSD | [2] |

| Astragaloside II | Astragalus membranaceus | Root | 0.2 - 1.0 mg/g | HPLC-ELSD | [2] |

| Astragaloside IV | Astragalus membranaceus | Root | 0.3 - 2.5 mg/g | HPLC-ELSD | [2] |

| Astragalosides (total) | Various Astragalus species | Root | 0.5 - 10 mg/g | HPLC-MS | [3] |

Table 2: Major this compound Triterpene Glycosides in Cimicifuga (Actaea) Species

| Compound | Plant Species | Key Identifier | Analytical Method | Reference |

| Actein | Cimicifuga racemosa | Major glycoside | HPLC-MS | [4][5][6] |

| 23-epi-26-deoxyactein | Cimicifuga racemosa | Major glycoside | HPLC-MS | [4][5] |

| Cimigenol-3-O-arabinoside | Cimicifuga racemosa | Species-specific marker | HPLC-MS | [4] |

| Cimifugin | Asian Cimicifuga species | Not in C. racemosa | HPLC-MS | [4][5] |

| Cimifugin glucoside | Asian Cimicifuga species | Not in C. racemosa | HPLC-MS | [4] |

Experimental Protocols for Pathway Elucidation

The elucidation of biosynthetic pathways is a multifaceted process that relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for key experiments in the study of this compound biosynthesis.

Protocol for Cloning of a Putative Cycloartenol Synthase (CAS) Gene

This protocol outlines the general steps for isolating the full-length cDNA of a candidate CAS gene from a medicinal herb.

-

RNA Isolation and cDNA Synthesis:

-

Total RNA is extracted from the plant tissue of interest (e.g., roots of Astragalus membranaceus) using a commercial kit.

-

The quality and quantity of the RNA are assessed by spectrophotometry and gel electrophoresis.

-

First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

-

Degenerate PCR and RACE (Rapid Amplification of cDNA Ends):

-

Degenerate primers are designed based on conserved regions of known CAS genes from other plant species.

-

PCR is performed on the cDNA to amplify a partial fragment of the putative CAS gene.

-

The amplified fragment is sequenced to confirm its identity.

-

5' and 3' RACE are performed using gene-specific primers designed from the sequence of the partial fragment to obtain the full-length cDNA sequence.

-

-

Full-Length cDNA Amplification and Cloning:

-

Primers are designed to amplify the entire open reading frame (ORF) of the CAS gene.

-

The full-length cDNA is amplified by PCR and cloned into a suitable vector (e.g., pGEM-T Easy) for sequencing and subsequent expression studies.

-

Protocol for Heterologous Expression and Functional Characterization of CAS

This protocol describes the expression of the cloned CAS gene in a yeast system to confirm its enzymatic activity.

-

Construction of Yeast Expression Vector:

-

The full-length CAS cDNA is subcloned into a yeast expression vector (e.g., pYES2/CT).

-

-

Yeast Transformation and Culture:

-

The expression construct is transformed into a lanosterol synthase-deficient strain of Saccharomyces cerevisiae (e.g., GIL77).

-

Transformed yeast cells are grown in a selective medium containing galactose to induce gene expression.

-

-

Sterol Extraction and Analysis:

-

Yeast cells are harvested, and the total sterols are extracted.

-

The sterol extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

-

The production of cycloartenol is confirmed by comparing the retention time and mass spectrum of the product with an authentic standard.

-

Protocol for In Vitro Enzyme Assay of Modifying Enzymes (CYP450s and UGTs)

This protocol provides a general framework for assaying the activity of CYP450s and UGTs involved in modifying the this compound scaffold.

-

Recombinant Enzyme Production:

-

The candidate CYP450 or UGT gene is cloned into an appropriate expression vector (e.g., pET series for E. coli or baculovirus for insect cells).

-

The recombinant protein is expressed and purified using affinity chromatography.

-

-

Enzyme Assay:

-

The purified enzyme is incubated with the this compound substrate (aglycone), a co-substrate (NADPH for CYP450s, UDP-sugar for UGTs), and a suitable buffer.

-

The reaction is incubated at an optimal temperature and for a specific duration.

-

The reaction is quenched, and the products are extracted.

-

-

Product Analysis:

-

The reaction products are analyzed by HPLC-MS to identify and quantify the modified this compound derivatives.

-

Regulation of the this compound Biosynthesis Pathway

The biosynthesis of this compound triterpenoids is tightly regulated by a complex network of signaling pathways, often in response to developmental cues and environmental stresses. The jasmonate signaling pathway plays a central role in the induction of triterpenoid (B12794562) biosynthesis in many plants.[7][8]

Jasmonic acid and its derivatives (jasmonates) act as signaling molecules that trigger a transcriptional cascade leading to the upregulation of genes encoding biosynthetic enzymes. This response is mediated by various families of transcription factors (TFs) , including AP2/ERF, bHLH, MYB, and WRKY .[7][8] These TFs bind to specific cis-acting elements in the promoters of target genes, thereby activating their transcription.

In the jasmonate signaling pathway, the F-box protein CORONATINE INSENSITIVE1 (COI1) perceives the bioactive jasmonate signal, leading to the degradation of JASMONATE ZIM-domain (JAZ) repressor proteins.[8] The degradation of JAZ proteins releases the master regulator transcription factor MYC2 , which in turn activates a cascade of downstream TFs that ultimately upregulate the expression of this compound biosynthesis genes.

Conclusion and Future Perspectives

The this compound biosynthesis pathway in medicinal herbs represents a rich and complex area of study with significant implications for drug discovery and development. This guide has provided a comprehensive overview of the core pathway, quantitative data, experimental methodologies, and regulatory mechanisms. The continued elucidation of this pathway, particularly the identification and characterization of the vast number of tailoring enzymes, will be instrumental in several key areas. Metabolic engineering efforts can be directed towards the overproduction of high-value this compound triterpenoids in microbial or plant-based systems. A deeper understanding of the regulatory networks will allow for the targeted manipulation of biosynthetic pathways to enhance the production of specific desired compounds. Furthermore, the discovery of novel this compound derivatives with unique pharmacological activities holds immense promise for the development of new therapeutic agents. The integration of genomics, transcriptomics, proteomics, and metabolomics will undoubtedly accelerate our understanding of this fascinating and important biosynthetic pathway.

References

- 1. Total biosynthesis of the medicinal triterpenoid saponin astragalosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A four-step biosynthetic pathway involving C-3 oxidation-reduction reactions from cycloastragenol to astragaloside IV in Astragalus membranaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Direct analysis and identification of triterpene glycosides by LC/MS in black cohosh, Cimicifuga racemosa, and in several commercially available black cohosh products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Key Enzymes in the Cycloartane Saponin Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloartane saponins (B1172615) are a class of tetracyclic triterpenoids that represent a diverse group of specialized metabolites found in various plant species, including prominent medicinal herbs such as Astragalus membranaceus and Actaea racemosa. These compounds exhibit a wide range of pharmacological activities, making them promising candidates for drug discovery and development. The biosynthesis of these complex molecules is a multi-step enzymatic process, starting from the ubiquitous isoprenoid pathway and culminating in highly decorated glycosylated structures.

This technical guide provides an in-depth exploration of the key enzyme families that constitute the core of the this compound saponin (B1150181) biosynthesis pathway. It details the pivotal enzymatic steps, presents available quantitative data, outlines comprehensive experimental protocols for pathway elucidation, and visualizes the complex molecular processes involved. Understanding this pathway is crucial for the metabolic engineering of plants and microorganisms to enhance the production of desirable saponins.

The Core Biosynthetic Pathway: From Precursor to Scaffold

The biosynthesis of this compound saponins can be broadly divided into three principal stages:

-

Formation of the C30 Precursor: The pathway begins with the cytosolic mevalonate (B85504) (MVA) pathway, which converts acetyl-CoA into the linear 30-carbon precursor, (S)-2,3-oxidosqualene.

-

Cyclization to the this compound Skeleton: This is the first committed and defining step of the pathway, where 2,3-oxidosqualene (B107256) is cyclized to form the characteristic this compound scaffold.

-

Scaffold Modification and Glycosylation: A series of subsequent tailoring reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs), generate the vast structural diversity of this compound saponins observed in nature.

This guide focuses on the three key enzyme classes responsible for the cyclization and subsequent diversification of the this compound backbone.

Cycloartenol (B190886) Synthase (CAS): The Gateway Enzyme

Cycloartenol synthase (CAS; EC 5.4.99.8) is the pivotal enzyme that catalyzes the first committed step in the biosynthesis of phytosterols (B1254722) and this compound saponins in plants. It orchestrates the intricate cyclization of the linear substrate (S)-2,3-epoxysqualene into the pentacyclic structure, cycloartenol, which serves as the foundational scaffold for all subsequent modifications.

Reaction: (S)-2,3-Epoxysqualene → Cycloartenol

The formation of the this compound-type skeleton by CAS is the crucial branching point that separates sterol and this compound saponin biosynthesis from other triterpenoid (B12794562) pathways. For instance, in Astragalus membranaceus, a well-known producer of this compound saponins (astragalosides), the enzyme AmCAS1 has been functionally characterized as a cycloartenol synthase, initiating the formation of the cycloastragenol (B1669396) backbone.

Quantitative Data: Cycloartenol Synthase

Detailed kinetic analyses for many specific Cycloartenol Synthases are still emerging. The data presented below is often derived from heterologous expression systems and serves as an initial benchmark for enzymatic activity.

| Enzyme | Source Organism | Substrate | Km | kcat | kcat/Km | Reference |

| AmCAS1 | Astragalus membranaceus | (S)-2,3-Epoxysqualene | Data not reported | Data not reported | Data not reported |

Note: While the functional characterization of AmCAS1 has been reported, specific kinetic parameters were located in supplementary materials not accessible through the performed search. This highlights a common gap in the publicly available literature for this enzyme class.

Cytochrome P450 Monooxygenases (CYP450s): The Tailoring Enzymes

Following the formation of the cycloartenol scaffold, a vast family of tailoring enzymes, primarily Cytochrome P450 monooxygenases (CYP450s), introduces functional groups, such as hydroxyls, onto the triterpenoid backbone. These oxidative modifications are critical for generating the diverse array of aglycones (sapogenins) and provide attachment points for subsequent glycosylation.

The CYP716A and CYP72A subfamilies are particularly important in the diversification of triterpenoid saponins. While much of the characterization has been on oleanane-type saponins, their role as multi-functional oxidases suggests a similar function in this compound pathways. They catalyze site-specific oxidations that are crucial for the final biological activity of the saponin.

Quantitative Data: Cytochrome P450s

Kinetic data for CYP450s acting specifically on this compound substrates is limited in the available literature. The following table illustrates typical data for related triterpenoid-modifying CYP450s, which can be used as a reference for expected enzymatic efficiencies.

| Enzyme | Source Organism | Substrate | Product | Km (µM) | Vmax | Reference |

| CYP716A Subfamily | Various | β-amyrin | Oleanolic acid | Data not reported | Data not reported | [1] |

| CYP72A Subfamily | Various | Oleanolic acid | Hederagenin | Data not reported | Data not reported | [2] |

Note: The lack of specific kinetic parameters for this compound-modifying CYP450s underscores a significant area for future research. The functional characterization often confirms the reaction product without a detailed kinetic analysis.

UDP-Glycosyltransferases (UGTs): The Decorating Enzymes

The final step in generating the vast diversity of saponins is glycosylation, catalyzed by UDP-glycosyltransferases (UGTs). These enzymes transfer sugar moieties from an activated sugar donor, such as UDP-glucose or UDP-xylose, to the hydroxyl groups on the this compound aglycone. This process not only increases the solubility and stability of the molecule but is also critical for its biological activity.

The sequential and regioselective addition of different sugars at various positions on the aglycone leads to the immense structural variety of this compound saponins found in nature. For example, in Astragalus membranaceus, a series of UGTs are responsible for adding xylose and glucose moieties to the cycloastragenol core to form various astragalosides.

Quantitative Data: Glycosidases in Cycloastragenol Production

While kinetic data for the forward reaction (glycosylation) of this compound aglycones is sparse, data from the reverse reaction—enzymatic hydrolysis of astragalosides to produce the aglycone cycloastragenol (CA)—provides insight into the catalytic efficiency of related enzymes.

| Enzyme | Type | Substrate | Product | kcat/Km (mM-1s-1) | Reference |

| Xyl-T | β-xylosidase | Astragaloside IV | 0.096 | [3] | |

| Bgcm | β-glucosidase | Intermediate | Cycloastragenol (CA) | 3.08 | [3] |

Note: This data represents the hydrolysis of glycosides to produce the aglycone. It is included to provide a quantitative perspective on enzyme efficiency within this specific chemical space.

Visualizing the Pathway and Processes

Biosynthesis Pathway Overview

Workflow for Enzyme Gene Identification

Workflow for Enzyme Functional Characterization

Regulation of Saponin Biosynthesis

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound saponin biosynthesis.

Protocol 1: Identification of Candidate Biosynthetic Genes

Objective: To identify putative Cycloartenol Synthase (CAS), CYP450, and UGT genes from a target plant species using bioinformatics.

-

Database Mining:

-

Acquire transcriptome or genome assembly data for the plant of interest.

-

Use known, characterized protein sequences of CAS, CYP450s (e.g., CYP716A, CYP72A), and UGTs from related species (e.g., Arabidopsis thaliana, Medicago truncatula) as queries.

-

Perform BLAST (TBLASTN or TBLASTX) searches against the transcriptome/genome database to identify homologous sequences.

-

-

Conserved Domain Analysis:

-

Translate the identified candidate nucleotide sequences into protein sequences.

-

Analyze the protein sequences for conserved domains characteristic of each enzyme family using tools like NCBI Conserved Domain Database (CDD) or Pfam.

-

For CAS candidates, look for the "QXXXGXW" and "DCTAE" motifs crucial for oxidosqualene cyclases.

-

For UGTs, identify the conserved Plant Secondary Product Glycosyltransferase (PSPG) box motif at the C-terminus.

-

-

Phylogenetic Analysis:

-

Perform multiple sequence alignments of candidate protein sequences with known functional enzymes from other plants using software like ClustalW or MAFFT.

-

Construct a phylogenetic tree (e.g., using Neighbor-Joining or Maximum Likelihood methods in MEGA or PhyML) to infer the evolutionary relationship and likely function of the candidate genes. Candidates that cluster with functionally characterized enzymes are prioritized.

-

-

Molecular Cloning:

-

Design gene-specific primers based on the candidate sequences to amplify the full-length open reading frame (ORF) from a cDNA library of the target plant (prepared from a tissue known to accumulate saponins, e.g., roots).

-

Use high-fidelity DNA polymerase for PCR amplification.

-

Clone the purified PCR product into a suitable expression vector (e.g., pYES-DEST52 for yeast, pET vectors for E. coli).

-

Verify the sequence of the cloned insert by Sanger sequencing.

-

Protocol 2: Functional Characterization of a Candidate Enzyme in Yeast

Objective: To express a candidate gene in a microbial host (Saccharomyces cerevisiae) and assay its enzymatic activity. This protocol is adapted for a CAS enzyme.

-

Yeast Strain and Vector Preparation:

-

Use an engineered yeast strain suitable for triterpenoid production. For CAS characterization, a lanosterol (B1674476) synthase knockout mutant (erg7) is ideal to reduce background products.

-

Transform the erg7 yeast strain with the expression vector containing the cloned candidate CAS gene.

-

-

Yeast Culture and Protein Expression:

-

Grow a pre-culture of the transformed yeast in a selective synthetic defined (SD) medium lacking the appropriate auxotrophic marker (e.g., uracil) and containing glucose.

-

Inoculate the main culture medium (e.g., SD-Galactose medium to induce expression from the GAL1 promoter) with the pre-culture.

-

Incubate at 30°C with shaking for 48-72 hours to allow for cell growth and protein expression.

-

-

Metabolite Extraction:

-

Harvest the yeast cells by centrifugation.

-

Saponify the cell pellet by refluxing with 20% KOH in 50% ethanol (B145695) at 80°C for 15 minutes to break the cells and hydrolyze lipids.

-

Extract the non-saponifiable lipids (containing sterols and triterpenoids) from the cooled mixture using an organic solvent such as n-hexane or diethyl ether. Repeat the extraction three times.

-

Pool the organic phases, wash with water, dry with anhydrous sodium sulfate, and evaporate the solvent under nitrogen.

-

-

Product Analysis by GC-MS:

-

Derivatize the dried extract to make the hydroxyl groups volatile for gas chromatography. A common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 70°C for 30 minutes.

-

Inject an aliquot of the derivatized sample into a GC-MS system.

-

Use a suitable column (e.g., HP-5ms) and temperature program to separate the metabolites.

-

Identify the product (cycloartenol) by comparing its retention time and mass spectrum with those of an authentic standard. A yeast strain transformed with an empty vector should be used as a negative control.

-

Conclusion and Future Directions

The biosynthesis of this compound saponins is a complex and highly regulated process involving a suite of specialized enzymes. Cycloartenol synthase, cytochrome P450s, and UDP-glycosyltransferases represent the core enzymatic machinery responsible for generating the vast structural diversity of these pharmacologically important molecules. While the fundamental pathway has been elucidated, this guide highlights that significant research is still required, particularly in the detailed kinetic characterization of the specific tailoring enzymes within the this compound pathway.

Future research will likely focus on:

-

Discovery and Characterization of Novel Enzymes: Identifying the remaining CYP450s and UGTs in specific plant pathways to enable the complete chemoenzymatic synthesis of high-value saponins.

-

Elucidation of Regulatory Networks: Further unraveling the complex transcriptional regulatory networks that control saponin biosynthesis to develop strategies for enhancing yields in plant or microbial systems.

A deeper understanding of these key enzymes will not only advance our fundamental knowledge of plant biochemistry but also unlock new opportunities for the sustainable production and engineering of important plant-derived medicines.

References

- 1. CYP716A subfamily members are multifunctional oxidases in triterpenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the target and molecular mechanism of Astragalus membranaceus in the treatment of vascular cognitive impairment based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient production of the anti-aging drug Cycloastragenol: insight from two Glycosidases by enzyme mining - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Promise of Cycloartane Triterpenoids: A Technical Guide for Researchers

Introduction: Naturally occurring cycloartane triterpenoids, a class of tetracyclic triterpenes characterized by a cyclopropane (B1198618) ring at C-9/C-10, have emerged as a significant area of interest in pharmacological research. Widely distributed in the plant kingdom, particularly in genera such as Astragalus, Cimicifuga, and Thalictrum, these compounds exhibit a broad spectrum of biological activities.[1] This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, summarizing the key pharmacological activities, providing quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Anticancer Activity

This compound triterpenoids have demonstrated notable cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.

Quantitative Data: Cytotoxicity of this compound Triterpenoids

The anticancer potential of various this compound triterpenoids has been quantified using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Compound | Cancer Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |

| Cimigenol (Compound 13) | MCF-7 (Breast) | 0.1 | - | [2] |

| MDA-MB-231 (Breast) | 0.32 | - | [2] | |

| SK-BR3 (Breast) | 0.21 | - | [2] | |

| 23-epi-26-deoxyactein (Compound 4) | MCF-7 (Breast) | 3.1 | - | [2] |

| MDA-MB-231 (Breast) | 2.5 | - | [2] | |

| SK-BR3 (Breast) | 5.5 | - | [2] | |

| Cycloart-23(E)-ene-3β, 25-diol | MDA-MB-468 (Breast) | 2.05 | - | [3] |

| MCF-7 (Breast) | 8.9 | - | [3] | |

| Cycloart-23(Z)-ene-3β, 25-diol | MCF-7 (Breast) | 5.4 | - | [3] |

| Argentatin H (13) | PC-3M (Prostate) | - | 21.8 ± 2.7 | |

| NCI-H460 (Lung) | - | 19.6 ± 1.3 | ||

| MCF-7 (Breast) | - | 15.2 ± 0.7 | ||

| SF-268 (CNS) | - | 24.3 ± 0.3 | ||

| MDA-MB-231 (Breast) | - | 22.3 ± 0.5 | ||

| Argentatin A (14) | PC-3M (Prostate) | - | 31.9 ± 0.7 | |

| NCI-H460 (Lung) | - | 31.2 ± 0.0 | ||

| MCF-7 (Breast) | - | 32.8 ± 1.2 | ||

| SF-268 (CNS) | - | 35.0 ± 0.2 | ||

| MDA-MB-231 (Breast) | - | 32.9 ± 0.1 | ||

| Argentatin B (18) | PC-3M (Prostate) | - | 13.5 ± 1.7 | |

| NCI-H460 (Lung) | - | 17.5 ± 0.9 | ||

| MCF-7 (Breast) | - | 23.1 ± 0.4 | ||

| SF-268 (CNS) | - | 31.2 ± 1.7 | ||

| MDA-MB-231 (Breast) | - | 32.0 ± 0.8 | ||

| Cycloartanol (1) | P388 (Murine Leukemia) | 102.6 | - | [4] |

| Cycloartanone (2) | P388 (Murine Leukemia) | 110.0 | - | [4] |

| Actaticas A-G | HT-29 (Colon), McF-7 (Breast) | - | 9.2–26.4 | [5] |

| Macrobidoupoic acid A (4a, 4b) | A549 (Lung), RD (Rhabdomyosarcoma) | - | 5.44 to 39.52 |

Signaling Pathways in Anticancer Activity

This compound triterpenoids exert their anticancer effects by modulating multiple signaling pathways. A key mechanism is the induction of apoptosis through the mitochondrial pathway, often involving the upregulation of p53 and the pro-apoptotic protein Bax, leading to the activation of executioner caspases like caspase-7. Furthermore, they can inhibit critical survival pathways such as the Raf/MEK/ERK and PI3K/Akt pathways.

Experimental Protocols

This colorimetric assay is widely used to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound triterpenoid (B12794562) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Anti-inflammatory Activity

This compound triterpenoids have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory effects of this compound triterpenoids are often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Curculigosaponin P | RAW 264.7 | NO Inhibition | 37.21 ± 1.40 | [6] |

| Curculigosaponin Q | RAW 264.7 | NO Inhibition | 47.45 ± 1.93 | [6] |

| Curculigosaponin R | RAW 264.7 | NO Inhibition | 91.39 ± 1.71 | [6] |

| Curculigosaponin S | RAW 264.7 | NO Inhibition | 89.68 ± 2.41 | [6] |

| Curculigosaponin U | RAW 264.7 | NO Inhibition | 58.28 ± 1.84 | [6] |

| Unnamed this compound Triterpenoids | RAW 264.7 | NO Inhibition | 5.0 to 24.4 | [6] |

Signaling Pathways in Anti-inflammatory Activity

A central mechanism of the anti-inflammatory action of this compound triterpenoids is the inhibition of the NF-κB signaling pathway. By preventing the activation of NF-κB, these compounds suppress the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).

Experimental Protocols

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in cell culture supernatants.

-

Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the this compound triterpenoid for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Griess Reagent: Mix equal volumes of supernatant with Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubation: Incubate at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Immunomodulatory Activity

This compound triterpenoids exhibit diverse immunomodulatory effects, including both immunostimulatory and immunosuppressive activities, depending on the specific compound and context.

Immunostimulatory and Immunosuppressive Effects

Some this compound triterpenoids, such as astragaloside (B48827) I, have been shown to have immunostimulatory effects by activating NF-κB and increasing the expression of pro-inflammatory cytokines like IL-1β and TNF-α in macrophages.[7][8] Conversely, other this compound triterpenoids, like BC-1 from Beesia calthaefolia, exhibit immunosuppressive activity by inhibiting T-lymphocyte proliferation and the production of both Th1 (IL-2, IFN-γ) and Th2 (IL-4, IL-10) cytokines.[9] This immunosuppressive effect is mediated through the inhibition of JNK, ERK, and PI3K/AKT signaling pathways.[9]

Signaling Pathways in Immunomodulation

The immunomodulatory effects of this compound triterpenoids are mediated by a complex interplay of signaling pathways. Immunostimulation can occur through the activation of the NF-κB pathway, while immunosuppression can be achieved by inhibiting key T-cell activation pathways.

Experimental Protocols

This assay measures the ability of lymphocytes to proliferate in response to a stimulus.

-

Cell Isolation: Isolate lymphocytes from spleen or peripheral blood.

-

Cell Culture: Culture the lymphocytes in a 96-well plate in the presence of a mitogen (e.g., Concanavalin A or phytohemagglutinin) or specific antigen.

-

Compound Treatment: Add various concentrations of the this compound triterpenoid to the cultures.

-

Incubation: Incubate the plates for 48-72 hours.

-

Proliferation Measurement: Measure proliferation using [³H]-thymidine incorporation or a colorimetric method such as the MTT assay.

This assay quantifies the concentration of specific cytokines in cell culture supernatants.

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Blocking: Block non-specific binding sites with a blocking buffer.

-

Sample Addition: Add cell culture supernatants to the wells and incubate.

-

Detection Antibody: Add a biotinylated detection antibody specific for the cytokine.

-

Enzyme Conjugate: Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).

-

Substrate Addition: Add a chromogenic substrate and measure the color development using a plate reader.

-

Quantification: Determine the cytokine concentration from a standard curve.

Neuroprotective Activity

Several this compound triterpenoids, notably cycloastragenol (B1669396), have demonstrated significant neuroprotective effects in various models of neuronal injury.

Neuroprotective Mechanisms

Cycloastragenol has been shown to protect against glutamate-induced neurotoxicity and brain ischemia.[10] Its neuroprotective mechanisms involve the upregulation of Sirtuin 1 (SIRT1), which leads to the inhibition of apoptosis and neuroinflammation.[10] It also exerts its effects through the Nrf2 pathway, a key regulator of antioxidant responses.[11]

Signaling Pathways in Neuroprotection

The neuroprotective effects of cycloastragenol are mediated by the activation of the SIRT1 and Nrf2 signaling pathways, which in turn regulate downstream targets involved in apoptosis, inflammation, and oxidative stress.

Experimental Protocols

This assay models excitotoxicity, a common mechanism of neuronal injury.

-

Cell Differentiation: Culture PC12 cells in the presence of Nerve Growth Factor (NGF) for 5-7 days to induce a neuronal phenotype.

-

Pre-treatment: Pre-treat the differentiated cells with various concentrations of the this compound triterpenoid for 24 hours.

-

Glutamate Exposure: Expose the cells to a neurotoxic concentration of glutamate (e.g., 5-10 mM) for 24 hours.

-

Viability Assessment: Assess cell viability using the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.

Hepatoprotective Activity

Certain this compound triterpenoids, such as Astragaloside IV, have shown promise in protecting the liver from various insults.

Hepatoprotective Mechanisms

Astragaloside IV exhibits hepatoprotective effects against liver injury induced by toxins like D-galactosamine and alcohol.[12][13] Its mechanisms of action include reducing inflammation, oxidative stress, and apoptosis in hepatocytes.[14][15] These effects are mediated through the modulation of several signaling pathways, including Nrf2/HO-1 and NF-κB.[12][14]

Signaling Pathways in Hepatoprotection

The hepatoprotective effects of Astragaloside IV involve the activation of the Nrf2/HO-1 pathway, which enhances the antioxidant defense of hepatocytes, and the inhibition of the pro-inflammatory NF-κB pathway.

Experimental Protocols

This in vitro model mimics acute liver injury.

-

Cell Culture: Culture HepG2 human liver cancer cells in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of the this compound triterpenoid for 24 hours.

-

Toxin Exposure: Expose the cells to D-galactosamine (e.g., 40 mM) for 24 hours to induce cytotoxicity.[16]

-

Viability Assessment: Measure cell viability using the MTT assay.

-

Biochemical Analysis: Measure the levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the culture medium.

Naturally occurring this compound triterpenoids represent a rich source of bioactive compounds with significant potential for the development of novel therapeutics. Their diverse pharmacological activities, including anticancer, anti-inflammatory, immunomodulatory, neuroprotective, and hepatoprotective effects, are underpinned by their ability to modulate a wide array of cellular signaling pathways. This guide provides a foundational overview for researchers, highlighting the quantitative aspects of their bioactivities and the experimental approaches to their investigation. Further research is warranted to fully elucidate the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these promising natural products.

References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. fujifilmcdi.com [fujifilmcdi.com]

- 3. Cytokine Elisa [bdbiosciences.com]

- 4. researchgate.net [researchgate.net]

- 5. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunomodulatory properties of triterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eight new this compound triterpenoids from Beesia calthifolia with hepatoprotective effects against D-galactosamine induced L02 cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Immunosuppressive activity of a this compound triterpene glycoside from Beesia calthaefolia by inhibiting T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 11. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Astragaloside IV as a promising therapeutic agent for liver diseases: current landscape and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Astragaloside IV ameliorate acute alcohol-induced liver injury in mice via modulating gut microbiota and regulating NLRP3/caspase-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Astragaloside IV as a promising therapeutic agent for liver diseases: current landscape and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Astragaloside IV Alleviates Liver Inflammation, Oxidative Stress and Apoptosis to Protect Against Experimental Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The model of D-galactosamine-induced injury of rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cycloartane Skeleton: A Scaffold for Potent Biological Activity in Triterpenoids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cycloartane skeleton, a defining feature of a significant class of triterpenoids, represents a remarkable example of nature's ingenuity in chemical architecture. This unique tetracyclic core, characterized by a cyclopropane (B1198618) ring at C-9/C-10, serves as a versatile scaffold for a diverse array of naturally occurring and semi-synthetic compounds with profound biological significance. Primarily found in the plant kingdom, this compound triterpenoids have emerged as promising candidates in drug discovery due to their wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antioxidant, and antiviral properties. This technical guide provides a comprehensive overview of the biological importance of the this compound skeleton, detailing the quantitative bioactivity of representative compounds, outlining key experimental protocols for their study, and illustrating the intricate signaling pathways they modulate.

Biosynthesis of the this compound Skeleton

The journey to the complex this compound framework begins with the ubiquitous precursor of all triterpenoids, (S)-2,3-oxidosqualene. The key enzymatic step is the cyclization of this linear molecule, catalyzed by cycloartenol (B190886) synthase. This intricate process involves a series of concerted cationic cyclizations and rearrangements, culminating in the formation of the characteristic cyclopropane ring, which distinguishes cycloartanes from other triterpenoid (B12794562) classes like lanostanes.

Biological Activities and Quantitative Data

This compound triterpenoids exhibit a remarkable range of biological activities, with extensive research focused on their potential as anticancer and anti-inflammatory agents. The following tables summarize the quantitative data for selected this compound triterpenoids, providing a comparative overview of their potency.

Anticancer Activity